4-Isothiazolecarboxamide, N-(4-chlorophenyl)-3-methyl-5-((1-oxopropyl)amino)-
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Overview
Description
4-Isothiazolecarboxamide, N-(4-chlorophenyl)-3-methyl-5-((1-oxopropyl)amino)- is a synthetic organic compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an oxopropylamino group attached to the isothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxamide, N-(4-chlorophenyl)-3-methyl-5-((1-oxopropyl)amino)- typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.
Introduction of Substituents: The chlorophenyl, methyl, and oxopropylamino groups are introduced through various substitution reactions. Common reagents include chlorinating agents, methylating agents, and amines.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration as a potential pharmaceutical agent due to its unique structure.
Industry
Material Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarboxamide, N-(4-chlorophenyl)-3-methyl-5-((1-oxopropyl)amino)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Isothiazolecarboxamide, N-(4-bromophenyl)-3-methyl-5-((1-oxopropyl)amino)
- 4-Isothiazolecarboxamide, N-(4-fluorophenyl)-3-methyl-5-((1-oxopropyl)amino)
Uniqueness
The presence of the chlorophenyl group in 4-Isothiazolecarboxamide, N-(4-chlorophenyl)-3-methyl-5-((1-oxopropyl)amino)- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Properties
CAS No. |
154807-52-0 |
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Molecular Formula |
C14H14ClN3O2S |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-5-(propanoylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H14ClN3O2S/c1-3-11(19)17-14-12(8(2)18-21-14)13(20)16-10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H,16,20)(H,17,19) |
InChI Key |
VCGKLXVHYFHMMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=NS1)C)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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